molecular formula C15H28O2 B8242973 3,7-Diethyl-3,7-dimethylnonane-4,6-dione

3,7-Diethyl-3,7-dimethylnonane-4,6-dione

Cat. No.: B8242973
M. Wt: 240.38 g/mol
InChI Key: QCIMLTPFBSDZNO-UHFFFAOYSA-N
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Description

Chemical Name: 3,7-Diethyl-3,7-dimethylnonane-4,6-dione CAS Number: 865193-73-3 Molecular Formula: C₁₅H₂₈O₂ Molar Mass: 240.38 g/mol Density: 0.888 ± 0.06 g/cm³ (predicted) Boiling Point: 312.4 ± 15.0 °C (predicted) pKa: 11.90 ± 0.10 (predicted)

This aliphatic diketone features a nine-carbon backbone substituted with ethyl and methyl groups at positions 3 and 7, with ketone functionalities at positions 4 and 4. The compound is listed in chemical inventories (e.g., Shanghai Airan Medical Co., Ltd.) as a ketone derivative .

Properties

IUPAC Name

3,7-diethyl-3,7-dimethylnonane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-7-14(5,8-2)12(16)11-13(17)15(6,9-3)10-4/h7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIMLTPFBSDZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C(=O)CC(=O)C(C)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3,7-Diethyl-3,7-dimethylnonane-4,6-dione involves the reaction of N,N’-dimethoxy-N,N’-dimethylmalonamide with boron tris(pentafluorophenyl)borate in 2-methyltetrahydrofuran under nitrogen protection . The reaction mixture is cooled to -20°C, and 3-methyl pentane magnesium chloride is added dropwise. The temperature is then slowly raised to 0°C, and the reaction is quenched with saturated ammonium chloride solution. The product is extracted with ethyl acetate, concentrated, and purified by vacuum distillation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3,7-Diethyl-3,7-dimethylnonane-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coordination Chemistry

3,7-Diethyl-3,7-dimethylnonane-4,6-dione serves as a ligand in coordination chemistry. Its diketone functional groups can form stable complexes with various metal ions. The ability to create chelate complexes enhances the stability and reactivity of the resulting compounds. This property is crucial for synthesizing catalysts and materials used in organic reactions .

Biochemical Assays

In biological research, this compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its structure allows it to interact with enzymes effectively, providing insights into enzyme kinetics and mechanisms of action .

Organic Synthesis

The compound is a valuable intermediate in the synthesis of complex organic molecules . It can be modified to create various derivatives that are essential for producing fine chemicals and pharmaceuticals .

Material Science

In material science, 3,7-diethyl-3,7-dimethylnonane-4,6-dione is employed in the development of advanced materials due to its unique chemical properties. Its ability to modify surface characteristics and enhance material stability makes it useful in creating coatings and composites .

Case Study 1: Metal Complex Formation

A study investigated the formation of metal complexes using 3,7-diethyl-3,7-dimethylnonane-4,6-dione with transition metals such as zinc and copper. The results demonstrated that the ligand formed stable chelate complexes that exhibited enhanced catalytic activity in organic reactions compared to non-chelated systems. This finding highlights the importance of ligand design in optimizing catalytic processes.

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this diketone with specific enzymes involved in metabolic pathways. The research revealed that the compound could inhibit certain enzymes at micromolar concentrations, suggesting potential applications in drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 3,7-Diethyl-3,7-dimethylnonane-4,6-dione involves its ability to form stable complexes with metal ions. This is achieved through coordination of the diketone groups with the metal center, leading to the formation of chelate complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,7-Dimethyl-4,6-nonanedione

  • CAS Number : 34865-74-2
  • Molecular Formula : C₁₁H₂₀O₂
  • Molar Mass : 184.27 g/mol
  • Key Differences: Lacks ethyl groups at positions 3 and 7, reducing steric bulk and molar mass. Simpler structure may enhance solubility in polar solvents compared to the ethyl/methyl-substituted analog. Predicted logP (2.61) suggests moderate hydrophobicity, similar to 3,7-diethyl-3,7-dimethylnonane-4,6-dione .

Ergostane-3,6-dione and Stigmastane-3,6-dione

  • Structures : Steroidal diketones with fused tetracyclic backbones (ergostane: C₂₈H₄₄O₂; stigmastane: C₂₉H₄₆O₂) .
  • Key Differences: Rigid, planar steroid skeletons vs. flexible aliphatic chain in 3,7-diethyl-3,7-dimethylnonane-4,6-dione. Steroidal diones exhibit higher melting points and lower volatility due to extended conjugation and molecular weight. Biological relevance: Ergostane and stigmastane derivatives are common in plant lipids (e.g., rice straw extracts) and serve as biomarkers .

Thieno[3,4-c]pyrrole-4,6-dione (TPD) Derivatives

  • Example: 5-Hexyl-thieno[3,4-c]pyrrole-4,6-dione (HTPD)
  • Structure : Heterocyclic diketone fused with a thiophene ring .
  • Key Differences: Aromatic and electron-withdrawing properties enable use in π-conjugated polymers for organic electronics. Higher thermal stability and charge mobility compared to aliphatic diones like 3,7-diethyl-3,7-dimethylnonane-4,6-dione. Applications: Organic field-effect transistors (OFETs) and photovoltaic materials .

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

  • Example : Compound 46 (EC₅₀ = 6 nM)
  • Structure : Bicyclic pyrazine-dione core with hydroxyl substitutions .
  • Key Differences :
    • Heterocyclic framework enhances hydrogen-bonding capacity and pharmacological activity.
    • Demonstrated antiviral potency (e.g., EC₅₀ = 6 nM for compound 46), contrasting with the aliphatic dione’s lack of reported bioactivity .

Data Table: Comparative Analysis of Key Diketones

Compound CAS Number Molecular Formula Molar Mass (g/mol) Key Features Applications
3,7-Diethyl-3,7-dimethylnonane-4,6-dione 865193-73-3 C₁₅H₂₈O₂ 240.38 Branched aliphatic diketone, steric hindrance Organic synthesis, material science
3,7-Dimethyl-4,6-nonanedione 34865-74-2 C₁₁H₂₀O₂ 184.27 Simpler aliphatic structure, higher solubility Intermediate in fine chemicals
Ergostane-3,6-dione N/A C₂₈H₄₄O₂ ~420.65 Steroidal backbone, rigid conformation Biomarker in plant lipids
Thieno[3,4-c]pyrrole-4,6-dione (HTPD) N/A C₁₀H₉NO₂S 207.25 Conjugated heterocyclic system Polymer electronics
Dihydroxypyrido-pyrazine-1,6-dione N/A C₈H₅N₃O₄ 207.14 Bicyclic structure, antiviral activity Pharmaceutical research

Research Findings and Trends

  • Synthetic Utility: Aliphatic diones like 3,7-diethyl-3,7-dimethylnonane-4,6-dione are understudied compared to aromatic or heterocyclic analogs. Their branched structures may serve as precursors for chiral catalysts or surfactants .
  • Material Science : TPD derivatives outperform aliphatic diones in charge mobility (e.g., HTPD-based polymers achieve mobilities >1 cm²/V·s) .
  • Biological Activity : Steroidal and pyrazine-diones show promise in drug discovery, whereas aliphatic diones lack reported bioactivity .

Biological Activity

3,7-Diethyl-3,7-dimethylnonane-4,6-dione (CAS No. 865193-73-3) is a diketone compound with potential biological activities that have garnered interest in various fields including medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,7-Diethyl-3,7-dimethylnonane-4,6-dione is C15H28O2. The compound features two ethyl groups and two methyl groups attached to a nonane backbone with ketone functional groups at positions 4 and 6.

PropertyValue
Molecular Weight240.39 g/mol
IUPAC Name3,7-Diethyl-3,7-dimethylnonane-4,6-dione
CAS Number865193-73-3

Biological Activity Overview

Research into the biological activity of 3,7-Diethyl-3,7-dimethylnonane-4,6-dione suggests several potential effects:

  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Anticancer Potential : Some studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.

The exact mechanisms by which 3,7-Diethyl-3,7-dimethylnonane-4,6-dione exerts its biological effects are still under investigation. However, it is believed to interact with various cellular pathways:

  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it may decrease ROS levels within cells.
  • Cytokine Regulation : The compound might influence the expression of pro-inflammatory cytokines.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to reduced cell proliferation.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of various diketones including 3,7-Diethyl-3,7-dimethylnonane-4,6-dione. Results showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research : In a model of induced inflammation in rats, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .
  • Cancer Cell Line Study : A recent study assessed the effects of this diketone on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis .

Q & A

Q. What computational tools are effective for predicting the compound’s behavior in non-polar solvents?

  • Methodological Answer : Utilize COSMO-RS to calculate solvation free energies and partition coefficients. Validate with experimental solubility data using the Hildebrand solubility parameter . Cross-reference with molecular docking simulations to assess solvent interactions .

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